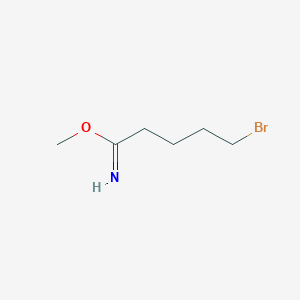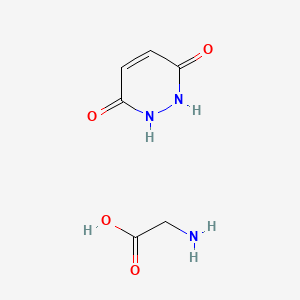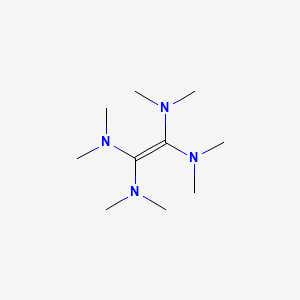
Tétrakis(diméthylamino)éthylène
Vue d'ensemble
Description
Tetrakis(dimethylamino)ethylene (TDAE) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a mild odor and is soluble in water, alcohol, and ether. TDAE is a member of the quaternary ammonium compounds, which are compounds that contain four nitrogen atoms in a ring structure. The nitrogen atoms are connected to four organic groups, creating a positively charged ionic compound. TDAE has a variety of properties that make it an attractive choice for scientific research, including its solubility in a variety of solvents, its low toxicity, and its low cost.
Applications De Recherche Scientifique
Trifluorométhylation nucléophile
Le TDAE est utilisé dans la trifluorométhylation nucléophile, un processus où un anion trifluorométhyle est généré en utilisant CF3I en présence de TDAE. Cette méthode a été appliquée à la trifluorométhylation d'aldéhydes, de cétones, de sulfates cycliques, de disulfures, de diséléniures et d'imines {svg_1}. Elle offre des résultats qui complètent ceux d'autres réactifs de trifluorométhylation nucléophile et a été étendue à la perfluoroalkylation {svg_2}.
Agent réducteur en synthèse organique
Avec un pouvoir réducteur comparable à celui du zinc métallique, le TDAE sert d'agent réducteur dans diverses synthèses organiques. Il a été utilisé pour obtenir des époxydes à partir d'aldéhydes et de 2-(dibromométhyl)quinoxaline, ainsi que des α-chlorocétone à partir d'aldéhydes et de 2-(trichlorométhyl)-aza-hétérocycles substitués {svg_3}.
Dioxygénation
Dans le domaine de la dioxygénation, le TDAE est impliqué comme réactif. Les détails spécifiques de son application dans ce processus ne sont pas fournis dans les résultats de la recherche, mais il est probable que les fortes propriétés donatrices d'électrons du TDAE facilitent l'incorporation de l'oxygène dans les molécules organiques {svg_4}.
Insertion d'un anion aluminium dans la liaison C-N
La réactivité du TDAE comprend l'insertion d'un anion aluminium dans la liaison C-N. Cette application suggère son utilisation dans la formation de nouvelles liaisons carbone-azote, ce qui est une étape fondamentale dans la synthèse de nombreux composés organiques {svg_5}.
Réactions chimiluminescentes avec l'oxygène
Le TDAE réagit avec l'oxygène dans des réactions chimiluminescentes pour produire de la tétraméthylurée. Cette propriété est particulièrement intéressante pour le développement de nouveaux matériaux et de capteurs qui reposent sur l'émission de lumière lors de la réaction avec l'oxygène {svg_6}.
Conversion des α-bromocétone en 1,4-dicétones
Le TDAE est utilisé comme réactif pour convertir les α-bromocétone en 1,4-dicétones. Cette transformation est importante dans la synthèse de molécules organiques complexes, y compris les produits pharmaceutiques et les produits naturels {svg_7}.
Mécanisme D'action
Target of Action
Tetrakis(dimethylamino)ethylene (TDAE) is an organic compound classified as an enamine . It is a tetra-enamine, which is a unique feature of TDAE . The primary targets of TDAE are various organic compounds, including aldehydes, ketones, and olefins . These targets play crucial roles in numerous chemical reactions, serving as the foundation for the synthesis of a wide range of organic compounds.
Mode of Action
TDAE interacts with its targets through a process known as reductive coupling . It acts as a homogeneous stoichiometric reductant , donating electrons to its targets. This electron donation modifies the properties of the target molecules, enabling them to undergo further chemical reactions . For example, TDAE can promote the alkenylation of several kinds of aldehydes in the presence of a catalytic amount of NiBr2 and CrCl3 .
Biochemical Pathways
The biochemical pathways affected by TDAE are primarily related to the synthesis of organic compounds. For instance, TDAE enables the nucleophilic trifluoromethylation of aldehydes and ketones . It also facilitates the dicarbofunctionalization of a broad range of olefins with two electrophilic carbon sources . These reactions lead to the formation of new carbon-carbon bonds, which are fundamental to the synthesis of complex organic molecules.
Result of Action
The action of TDAE results in the transformation of target molecules into new organic compounds. For example, the reaction of TDAE with trifluoromethyl iodide results in the trifluoromethylation of aldehydes and ketones . Similarly, the reaction of TDAE with olefins leads to the formation of new carbon-carbon bonds . These transformations are crucial for the synthesis of a wide range of organic compounds.
Analyse Biochimique
Biochemical Properties
Tetrakis(dimethylamino)ethylene plays a significant role in various biochemical reactions due to its strong electron-donating properties. It acts as a reducing agent and is involved in chemiluminescent reactions with oxygen, producing tetramethylurea . This compound interacts with enzymes and proteins that facilitate redox reactions, such as oxidoreductases. The nature of these interactions often involves electron transfer processes, where Tetrakis(dimethylamino)ethylene donates electrons to the enzyme or protein, thereby altering their oxidation state and activity .
Cellular Effects
Tetrakis(dimethylamino)ethylene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the redox state of cells, which in turn can modulate signaling pathways that depend on redox-sensitive proteins. Additionally, Tetrakis(dimethylamino)ethylene can impact gene expression by altering the activity of transcription factors that are sensitive to changes in the cellular redox environment . These effects can lead to changes in cellular metabolism, as the compound can influence metabolic pathways that are regulated by redox-sensitive enzymes .
Molecular Mechanism
The molecular mechanism of Tetrakis(dimethylamino)ethylene involves its interaction with biomolecules through electron donation. This compound can form charge-transfer complexes with various biomolecules, including enzymes and proteins. For example, it forms a charge-transfer salt with buckminsterfullerene, indicating its ability to engage in electron transfer reactions . Tetrakis(dimethylamino)ethylene can also participate in enzyme inhibition or activation by altering the redox state of the enzyme, thereby affecting its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrakis(dimethylamino)ethylene can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to oxygen, leading to the formation of tetramethylurea . Long-term exposure to Tetrakis(dimethylamino)ethylene in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, particularly in redox-sensitive pathways .
Dosage Effects in Animal Models
The effects of Tetrakis(dimethylamino)ethylene vary with different dosages in animal models. At low doses, it can act as a mild reducing agent, modulating redox-sensitive pathways without causing significant toxicity. At high doses, Tetrakis(dimethylamino)ethylene can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
Tetrakis(dimethylamino)ethylene is involved in metabolic pathways that include redox reactions. It interacts with enzymes such as oxidoreductases, which facilitate the transfer of electrons in metabolic processes . This compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, Tetrakis(dimethylamino)ethylene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of Tetrakis(dimethylamino)ethylene are crucial for its biochemical activity, as they determine the sites of its action within the cell .
Subcellular Localization
Tetrakis(dimethylamino)ethylene exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Tetrakis(dimethylamino)ethylene is essential for its role in redox reactions, as it needs to be in proximity to its target enzymes and proteins .
Propriétés
IUPAC Name |
1-N,1-N,1-N',1-N',2-N,2-N,2-N',2-N'-octamethylethene-1,1,2,2-tetramine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXRMKZFYQISIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(N(C)C)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061371 | |
| Record name | Tetrakis(dimethylamino)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light green liquid; [Merck Index] | |
| Record name | Tetrakis(dimethylamino)ethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
996-70-3 | |
| Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=996-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(dimethylamino)ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1',N1',N2,N2,N2',N2'-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(dimethylamino)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N'',N'''-tetramethylethylenediylidenetetraamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAKIS(DIMETHYLAMINO)ETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6737B68MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: TDAE has the molecular formula C10H24N4 and a molecular weight of 200.32 g/mol.
A: Yes, researchers have utilized various spectroscopic techniques to characterize TDAE. These include Raman spectroscopy [ [] ], UV-Vis spectroscopy [ [] ], and X-ray photoelectron spectroscopy (XPS) [ [] ]. These techniques provide valuable information about TDAE's vibrational modes, electronic transitions, and elemental composition, respectively.
A: TDAE readily donates electrons, making it a strong reducing agent. This electron transfer process typically results in the formation of the stable TDAE radical cation (TDAE•+). [ [] [] ]
ANone: TDAE effectively reduces a wide range of substrates, including:
- Arenediazonium salts: TDAE facilitates the single electron transfer (SET) reduction of arenediazonium salts, generating aryl radicals for synthetic applications. [ [] ]
- Bromodifluoromethyl heterocycles: TDAE acts as an efficient reductant for these compounds, enabling the generation of difluoromethyl anions for further functionalization. [ [] [] ]
- Aryl halides: In the presence of palladium catalysts, TDAE promotes the reductive homo-coupling of aryl halides to yield biaryls. [ [] [] ]
- Perfluoroalkyl iodides and chlorodifluoromethylated ketones: TDAE effectively reduces these compounds, enabling diverse coupling reactions with various electrophiles. [ [] ]
A: * Mild conditions: TDAE allows reactions to proceed under mild conditions, often at room temperature or below, preserving sensitive functional groups. [ [] [] [] ]* Ease of purification: The oxidized TDAE byproducts are generally easy to remove from reaction mixtures, simplifying purification. [ [] ]* Metal-free alternative: TDAE can serve as a metal-free alternative for certain transformations, aligning with green chemistry principles. [ [] ]
A: Researchers have identified materials like PTFE (polytetrafluoroethylene) and Viton as potentially problematic, as they can lead to the formation of electron-capturing species upon interaction with TDAE. [ [] ]
ANone: TDAE plays a significant role in organic electronics, particularly in the development of organic magnets and thermoelectric materials.
- Organic magnets: TDAE forms a charge transfer complex with fullerene (C60) known as TDAE-C60, which exhibits ferromagnetic properties at low temperatures. [ [] [] [] [] [] ] This discovery opened up avenues for exploring organic-based magnetic materials.
- Thermoelectric materials: TDAE treatment of hybrid carbon nanotube/polymer composites enhances their thermoelectric properties by influencing carrier concentration and thermal conductivity. [ [] ] It also plays a role in controlling the doping characteristics of PEDOT composites for flexible thermoelectric devices. [ [] [] [] ]
A: TDAE acts as an electron donor, modifying the electronic properties of the materials it interacts with. For instance, in TDAE-C60, the electron transfer from TDAE to C60 leads to the formation of radical species, contributing to the observed magnetic behavior. [ [] ] In thermoelectric materials, TDAE doping influences charge carrier concentration and mobility, ultimately affecting their thermoelectric performance. [ [] [] ]
A: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are common techniques used to assess TDAE purity. These methods help identify and quantify various impurities present in commercial TDAE samples. [ [] ]
A: Gas chromatography (GC) is an effective method to measure both TDAE and its major impurities in a gas flow stream. This technique provides valuable information about the composition of the gas mixture. [ [] ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



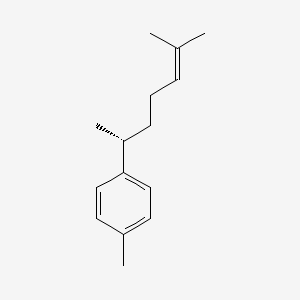

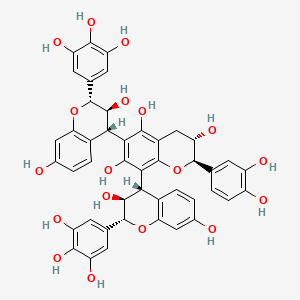
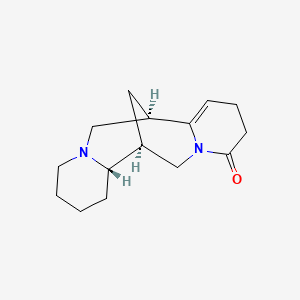
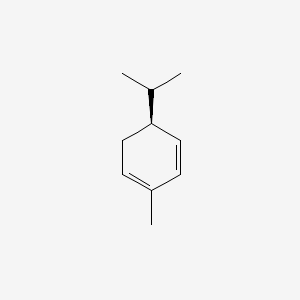


![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-cyclohexoxy]-5-methyl-4-(methylamino)tetrahydropyran-3,5-diol](/img/structure/B1197984.png)
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B1197985.png)


